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5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol

CXCR2 antagonism Inflammatory cell infiltration Neutrophil activation

5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 924864-40-4, molecular formula C11H9N5OS, molecular weight 259.29) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol class. This scaffold is recognized in the patent literature as a core structure for CXCR2 receptor antagonists, where the 5-sulfanylmethyl substituent and the 7-hydroxy group are critical for receptor binding.

Molecular Formula C11H9N5OS
Molecular Weight 259.29 g/mol
Cat. No. B4593608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Molecular FormulaC11H9N5OS
Molecular Weight259.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SCC2=CC(=O)N3C(=N2)N=CN3
InChIInChI=1S/C11H9N5OS/c17-10-5-8(15-11-13-7-14-16(10)11)6-18-9-3-1-2-4-12-9/h1-5,7H,6H2,(H,13,14,15)
InChIKeyOWSNTXJBAWHZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol – Core Chemical Identity and Pharmacological Class for Procurement Decisions


5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 924864-40-4, molecular formula C11H9N5OS, molecular weight 259.29) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol class . This scaffold is recognized in the patent literature as a core structure for CXCR2 receptor antagonists, where the 5-sulfanylmethyl substituent and the 7-hydroxy group are critical for receptor binding [1]. The compound features a pyridin-2-ylsulfanyl moiety at the 5-methyl position, which distinguishes it from other in-class analogs bearing substituted phenyl, naphthyl, or trifluoromethyl-pyridinyl groups at the corresponding position [1]. The unsubstituted pyridin-2-yl group presents unique electronic and steric properties that may influence target selectivity and physicochemical profile compared to its substituted counterparts.

Chemotype
CXCR2 antagonist triazolopyrimidine scaffold with sulfanylmethyl linker
Differentiation
Unsubstituted pyridin-2-yl R3 group and hydrogen at position 2 for selectivity studies
Workflow
SAR exploration, CXCR2 signaling pathway research, selectivity control for p38 MAPK

Why Generic Substitution Fails for 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Structural Determinants of Pharmacological Specificity


Within the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol class, the nature of the sulfanylmethyl substituent at position 5 and the substitution at position 2 are the dominant drivers of target affinity and selectivity. The patent literature on CXCR2 antagonists demonstrates that replacing the pyridin-2-yl group with substituted phenyl or naphthyl moieties can substantially alter binding potency and off-target profiles [1]. Similarly, the presence or absence of a substituent at position 2 (e.g., benzyl, phenyl, cyclohexyl) is a key structural variable that affects both pharmacokinetic properties and target residence time [1]. Generic substitution with a seemingly similar analog—such as 2-benzyl-5-(5-trifluoromethyl-pyridin-2-ylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol or 2-(methylsulfanyl)-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol—introduces changes in lipophilicity, metabolic stability, and hydrogen-bonding capacity that are impossible to predict without direct comparative data. The quantitative evidence below details these differentiation dimensions.

1 R3 substituent changes (e.g., to 5-trifluoromethyl-pyridin-2-yl or substituted phenyl) may alter CXCR2 binding and selectivity profile.
2 Position 2 substitution (benzyl, methylsulfanyl) increases lipophilicity and may shift ADME properties unpredictably.
3 Absence of direct comparative data means substitution effects cannot be predicted without empirical validation.

Quantitative Evidence Guide: Differentiating 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol from Closest Structural Analogs


CXCR2 Receptor Antagonism: Scaffold Confirmation and Positional Selectivity Differential

The [1,2,4]triazolo[1,5-a]pyrimidin-7-ol scaffold with a 5-sulfanylmethyl substituent is confirmed as a CXCR2 antagonist chemotype [1]. The target compound, bearing R1=H (no substitution at position 2) and R3=pyridin-2-yl, falls within the generic Formula I of the Novartis patent [1]. In contrast, the exemplified compounds in the patent predominantly feature R1=benzyl and R3=substituted phenyl or 5-trifluoromethyl-pyridin-2-yl. The absence of the 2-benzyl group in the target compound reduces molecular weight and lipophilicity relative to exemplified analogs (e.g., 2-benzyl-5-(5-trifluoromethyl-pyridin-2-ylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol), which is predicted to improve aqueous solubility and reduce CYP-mediated metabolism [1].

CXCR2 Antagonism
Class-level inference
Target compound covered by patent CXCR2 antagonist formula. Unsubstituted R1=H and R3=pyridin-2-yl predicted to reduce lipophilicity vs. 2-benzyl-5-(trifluoromethyl-pyridin-2-yl) analog. No specific IC50 reported.
Supports CXCR2 pathway research but requires empirical validation.
Specific IC50 not available; structural inference only.
CXCR2 antagonism Inflammatory cell infiltration Neutrophil activation

Position-2 Substitution Effect: Hydrogen vs. Methylsulfanyl vs. Benzyl on Physicochemical Properties

The target compound features R1=H at position 2 of the triazolo[1,5-a]pyrimidine ring. Closely related analogs include 2-(methylsulfanyl)-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol and the series of 2-benzyl substituted compounds exemplified in the CXCR2 patent [1]. The calculated octanol-water partition coefficient (cLogP) and topological polar surface area (tPSA) differ meaningfully: the target compound (C11H9N5OS, MW 259.29) has a lower cLogP and higher fraction of sp2-hybridized carbons compared to the 2-benzyl analog (MW ~375+). These differences are expected to translate into improved aqueous solubility and reduced non-specific protein binding, though direct experimental comparisons are lacking from accessible primary sources.

Physicochemical Properties
Class-level inference
MW 259.29, cLogP ~1.5–2.0 (est.). 2-benzyl analog MW ~375, cLogP ~3.5–4.5. ΔMW ≈116, ΔcLogP ≈ -2 to -2.5.
Lower lipophilicity may support lead optimization with reduced attrition risk.
Computational estimates; experimental logP not reported.
Drug-likeness Lipophilicity Metabolic stability

Pyridin-2-yl vs. Substituted Phenyl/Pyridinyl R3 Groups: Impact on Hydrogen-Bonding Capacity and Target Recognition

The R3 substituent in the CXCR2 antagonist pharmacophore is a key determinant of potency and selectivity [1]. The target compound's pyridin-2-yl group provides a hydrogen-bond acceptor (pyridine nitrogen) at the ortho position relative to the sulfur linker. In the patent-exemplified analogs, R3 is predominantly 5-trifluoromethyl-pyridin-2-yl or substituted phenyl groups [1]. The unsubstituted pyridin-2-yl group in the target compound eliminates the electron-withdrawing trifluoromethyl substituent, which increases the pKa of the pyridine nitrogen and alters its hydrogen-bond acceptor strength. This difference is predicted to modulate binding affinity at CXCR2 and potentially reduce off-target activity at other GPCRs that favor electron-deficient aromatic systems.

R3 Electronic Effect
Class-level inference
Pyridin-2-yl (pKa ~5.2, σm 0.0) vs. 5-CF3-pyridin-2-yl (pKa ~3.5, σm +0.43). ΔpKa ≈+1.7.
Altered hydrogen-bond capacity may modulate CXCR2 selectivity.
No direct binding data; computational prediction.
Structure-activity relationship Hydrogen bonding Target selectivity

Alternative Pharmacological Context: p38 MAP Kinase Inhibitor Scaffold Differentiation

Triazolopyridinylsulfanyl derivatives are also claimed as p38 MAP kinase inhibitors, particularly p38α, with downstream inhibition of TNFα production [1]. The target compound's core scaffold (triazolopyrimidine with sulfanylmethyl linker) is structurally related to the triazolopyridinylsulfanyl derivatives described in Pfizer patents [1]. However, the target compound lacks the pyrazolyl-urea moiety that is essential for potent p38α inhibition in the exemplified series. This structural divergence suggests that 5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not a direct mimetic of the Pfizer p38 inhibitors and may exhibit a distinct kinase selectivity profile or be inactive against p38α. No direct p38 inhibition data are available for the target compound.

p38 MAPK Selectivity
Class-level inference
Target lacks pyrazolyl-urea moiety essential for p38α inhibition. Predicted inactive or weakly active vs. Pfizer p38 inhibitor chemotype. No direct p38α assay data.
Candidate selectivity control for CXCR2 vs. p38α pathway studies.
p38α activity not experimentally confirmed.
p38 MAPK inhibition TNFα production Anti-inflammatory

Application Scenarios for 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol Based on Differentiated Evidence


CXCR2 Antagonist Tool Compound with Minimalist Scaffold for Structure-Activity Relationship (SAR) Exploration

The target compound serves as a core, unadorned scaffold for probing the SAR of CXCR2 antagonists. Its hydrogen atom at position 2 and unsubstituted pyridin-2-yl group at R3 provide a baseline for systematically introducing substituents and measuring the impact on CXCR2 binding affinity and selectivity [1]. This minimalist approach is valuable for medicinal chemistry teams seeking to optimize lead compounds with reduced molecular weight and lipophilicity.

Selectivity Control for p38 MAP Kinase Inhibitor Studies

Given the structural similarity to p38 MAP kinase inhibitor scaffolds but the absence of the critical pyrazolyl-urea pharmacophore, the target compound is predicted to lack p38α inhibitory activity [1]. This makes it a candidate selectivity control to confirm that observed anti-inflammatory or cellular effects in triazolopyrimidine-treated systems are mediated by CXCR2 antagonism rather than off-target kinase inhibition.

Physicochemical Benchmarking for Lipophilic Efficiency (LipE) Optimization

With a molecular weight of 259.29 and low predicted lipophilicity, the target compound can serve as a reference point for calculating lipophilic efficiency (LipE = pIC50 - cLogP) during lead optimization. Analogs with higher cLogP (e.g., 2-benzyl or 2-methylsulfanyl derivatives) can be benchmarked against this compound to quantify the trade-off between potency gains and lipophilicity increases [1][2].

Application
Selection Property
Validation Focus
CXCR2 SAR studies
Minimalist scaffold (R1=H, R3=pyridin-2-yl)
CXCR2 binding selectivity review
p38 MAPK selectivity control
Absence of key p38 pharmacophore
p38α inactivity verification
LipE optimization studies
Low lipophilicity baseline
Experimental logP/logD confirmation
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